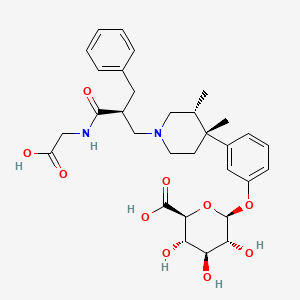
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a thiocyanate group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol typically involves the introduction of the tert-butyl, methoxy, and thiocyanate groups onto a phenol ring. One common method involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
tert-Butylation: The tert-butyl group is introduced using tert-butyl chloride and a strong base such as sodium hydride.
Methoxylation: The methoxy group is added using methanol and an acid catalyst.
Thiocyanation: The thiocyanate group is introduced using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The methoxy and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiocyanate group can interact with metal ions and proteins. These interactions can modulate biological activities and chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylhydroquinone: Similar structure with a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
tert-Butylphenol: Contains a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
4-Methoxyphenol: Contains a methoxy group and phenol ring but lacks the tert-butyl and thiocyanate groups.
Uniqueness
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is unique due to the combination of the tert-butyl, methoxy, and thiocyanate groups on a single phenol ring
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
(3-tert-butyl-5-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)9-5-8(14)6-10(16-7-13)11(9)15-4/h5-6,14H,1-4H3 |
Clave InChI |
QKVFXLODMKGQHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)O)SC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


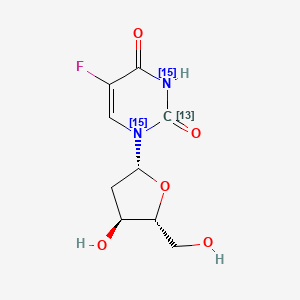
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
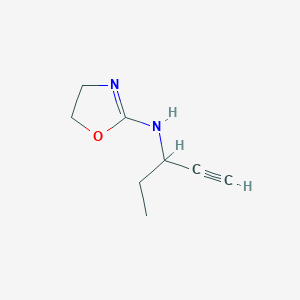
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
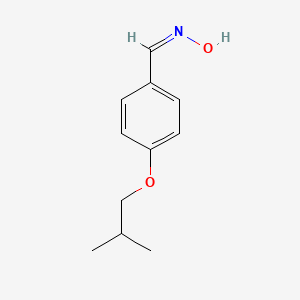
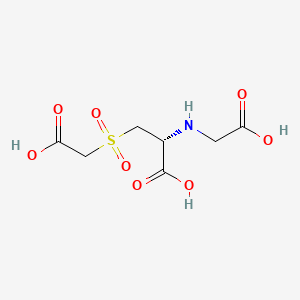
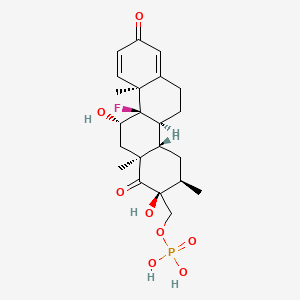

![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
